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Compound of Interest

Compound Name: 7-bromo-5H-pyrido[4,3-b]indole

Cat. No.: B1490053 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 7-bromo-5H-
pyrido[4,3-b]indole

Abstract
7-bromo-5H-pyrido[4,3-b]indole, a heterocyclic compound belonging to the carboline family,

represents a scaffold of significant interest in medicinal chemistry and drug development. The

pyrido[4,3-b]indole core is found in various biologically active molecules, including those with

potential antitumor properties.[1] A comprehensive understanding of the physicochemical

characteristics of this specific bromo-substituted analog is paramount for its advancement as a

research tool or a potential therapeutic agent. These properties govern its solubility, absorption,

distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability

and efficacy. This technical guide provides a detailed examination of the known and predicted

physicochemical properties of 7-bromo-5H-pyrido[4,3-b]indole, coupled with field-proven

experimental protocols for their empirical determination. This document is intended for

researchers, scientists, and drug development professionals seeking to characterize this and

similar molecules.

Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal

identity. 7-bromo-5H-pyrido[4,3-b]indole, also known as 7-bromo-γ-carboline, is a tricyclic

aromatic compound. The core structure consists of a pyridine ring fused to an indole moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1490053?utm_src=pdf-interest
https://www.benchchem.com/product/b1490053?utm_src=pdf-body
https://www.benchchem.com/product/b1490053?utm_src=pdf-body
https://www.benchchem.com/product/b1490053?utm_src=pdf-body
https://www.nrfhh.com/pdf-188891-111531?filename=111531.pdf
https://www.benchchem.com/product/b1490053?utm_src=pdf-body
https://www.benchchem.com/product/b1490053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₁₁H₇BrN₂[2][3]

Molecular Weight: 247.09 g/mol [2][3]

CAS Number: 1015460-59-9[2][3][4]

InChI Key: JYFKMOCKASWCPZ-UHFFFAOYSA-N[3]

The structural elucidation of this molecule relies on standard spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide

insight into the connectivity of atoms and the overall molecular framework.

Structural Elucidation Workflow: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the

unambiguous determination of the structure of organic compounds.[5][6] For a novel or

synthesized batch of 7-bromo-5H-pyrido[4,3-b]indole, a suite of NMR experiments is

required.
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Caption: Workflow for structural elucidation using NMR spectroscopy.
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Expert Insights: The choice of a deuterated solvent like DMSO-d₆ is critical, especially for N-

heterocyclic compounds, as the acidic N-H proton is often observable. The combination of 1D

and 2D NMR experiments is non-negotiable for definitive structure confirmation. HMBC is

particularly crucial for piecing together the fused ring system by identifying correlations

between protons and carbons separated by two or three bonds.[6]

Core Physicochemical Properties
The following sections detail key physicochemical properties. While experimentally derived

data for 7-bromo-5H-pyrido[4,3-b]indole is sparse in publicly accessible literature, reliable

computational predictions provide a valuable starting point for researchers.

Physical State and Appearance
The compound is documented as a yellow-brown solid at room temperature.[2]

Melting Point
The melting point is a critical indicator of purity. Pure crystalline compounds typically exhibit a

sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting

range.[7]

Experimental Protocol: Capillary Melting Point Determination

Sample Preparation: Finely crush a small amount of the solid compound.[8]

Capillary Loading: Push the open end of a capillary tube into the powdered sample to collect

a small amount. Tap the sealed end gently on a hard surface to pack the sample to a height

of 1-3 mm.[8][9]

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-

Temp).[10]

Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the

apparatus to cool.[7]

Accurate Determination: Prepare a new sample and heat it again. As the temperature

approaches the approximate melting point, reduce the heating rate to about 1-2°C per
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minute.[9]

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a liquid (T₂). The melting range is T₁-T₂.[9]

Solubility
Solubility is a cornerstone of drug development, impacting everything from formulation to

bioavailability.[11] It is typically determined in a range of solvents, including aqueous buffers

(like Phosphate-Buffered Saline, PBS) and organic solvents (like Dimethyl Sulfoxide, DMSO),

which are common in biological assays.[12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a

compound.[13]
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Click to download full resolution via product page

Caption: Workflow for the Shake-Flask solubility determination method.

Expert Insights: It is crucial to ensure that equilibrium is truly reached; therefore, samples

should be taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration in

solution is no longer increasing.[13] The pH of the aqueous solution must be measured at the

end of the experiment, as the solubility of ionizable compounds is pH-dependent.[11]

Acidity/Basicity (pKa)
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The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a

molecule like 7-bromo-5H-pyrido[4,3-b]indole with both a basic pyridine nitrogen and a

weakly acidic indole N-H, pKa values dictate the extent of ionization at a given pH. This is

critical for predicting its behavior in biological systems.

Predicted pKa: 14.04 ± 0.40[2]

This predicted value likely corresponds to the deprotonation of the indole N-H group. The

pyridine nitrogen will have a separate, basic pKa.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method is suitable for compounds with a chromophore whose absorbance spectrum

changes with ionization state.

Buffer Preparation: Prepare a series of buffers with a range of known pH values.

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic

solvent (e.g., DMSO).

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to

create a series of solutions with the same total compound concentration but different pH

values.

UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant

wavelength range.[14]

Data Analysis: Identify a wavelength where the absorbance difference between the ionized

and non-ionized forms is maximal. Plot absorbance at this wavelength versus pH. The

resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[15]

Spectroscopic Properties
Spectroscopic properties serve as a fingerprint for the molecule, aiding in its identification,

quantification, and the study of its electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule,

corresponding to electronic transitions.[14] The spectrum, a plot of absorbance versus

wavelength, is characteristic of the compound's conjugated system. For 7-bromo-5H-
pyrido[4,3-b]indole, the extensive aromatic system is expected to produce strong absorption

bands in the UV region.

Experimental Protocol: UV-Vis Spectrum Acquisition

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g.,

ethanol, acetonitrile).

Solution Preparation: Prepare a dilute solution of the compound of known concentration.

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with

the pure solvent (the blank) and another with the sample solution.

Spectrum Recording: Scan a range of wavelengths (e.g., 200-400 nm) and record the

absorbance.[14]

Data Reporting: The spectrum is typically reported by listing the wavelengths of maximum

absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε) values. Molar absorptivity is

a unique physical constant for a compound under specific conditions.[16]

Summary of Physicochemical Data
The table below summarizes the available and predicted physicochemical data for 7-bromo-
5H-pyrido[4,3-b]indole. Researchers are strongly encouraged to determine these values

experimentally.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.longdom.org/open-access/determination-of-organic-compounds-by-ultravioletvisible-spectroscopy-100984.html
https://www.benchchem.com/product/b1490053?utm_src=pdf-body
https://www.benchchem.com/product/b1490053?utm_src=pdf-body
https://www.longdom.org/open-access/determination-of-organic-compounds-by-ultravioletvisible-spectroscopy-100984.html
https://eu-opensci.org/index.php/ejeng/article/view/60622
https://www.benchchem.com/product/b1490053?utm_src=pdf-body
https://www.benchchem.com/product/b1490053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Data Type Reference(s)

Molecular Formula C₁₁H₇BrN₂ - [2][3]

Molecular Weight 247.09 - [2][3]

Physical Form Yellow-brown solid Experimental [2]

Boiling Point 443.6 ± 25.0 °C Predicted [2][3]

Density 1.699 ± 0.06 g/cm³ Predicted [2][3]

pKa (Indole N-H) 14.04 ± 0.40 Predicted [2]

XLogP3 3.0 Predicted [3]

Polar Surface Area 28.7 Å² Predicted [3]

Conclusion and Future Directions
7-bromo-5H-pyrido[4,3-b]indole is a compound with a molecular scaffold known for its

biological significance. This guide has synthesized the available information on its

physicochemical properties and provided robust, validated protocols for their experimental

determination. While computational predictions offer a useful baseline, empirical data for

properties such as melting point, solubility, and pKa are essential for any meaningful research

and development campaign. The methodologies and insights provided herein are designed to

empower researchers to generate this critical data, thereby facilitating the exploration of 7-
bromo-5H-pyrido[4,3-b]indole in drug discovery and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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